

# Application Notes and Protocols for ZK112993 (Onapristone) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ZK112993**, also known as Onapristone, is a potent, synthetic steroid that functions as a pure progesterone receptor (PR) antagonist. It has been extensively utilized in preclinical animal models to investigate the role of progesterone signaling in various physiological and pathological processes, most notably in oncology. These application notes provide detailed protocols and data for the use of **ZK112993** in common animal models of cancer.

**ZK112993** is classified as a Type II progesterone antagonist. Unlike Type I antagonists which prevent the progesterone receptor from binding to DNA, Type II antagonists like **ZK112993** allow the receptor to bind to DNA but prevent the subsequent recruitment of co-activators necessary for gene transcription. This effectively blocks progesterone-mediated cellular responses.[1]

# Mechanism of Action: Progesterone Receptor Antagonism

Progesterone, a steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, initiating their



transcription. This signaling pathway is crucial in the development and progression of hormonedependent cancers, such as certain types of breast and gynecological tumors.

**ZK112993** competitively binds to the PR, preventing the binding of progesterone. As a Type II antagonist, **ZK112993**-bound PR can still dimerize and bind to PREs. However, the conformation induced by **ZK112993** binding is distinct from that induced by progesterone. This altered conformation prevents the recruitment of transcriptional co-activators and may even recruit co-repressors, thereby inhibiting the transcription of progesterone-responsive genes. This leads to the anti-proliferative effects observed in hormone-sensitive cancer models.[1]



Click to download full resolution via product page

Mechanism of **ZK112993** as a progesterone receptor antagonist.

# Experimental Protocols Protocol 1: Inhibition of Hormone-Dependent MXT(+) Mouse Mammary Tumors

This protocol is designed to assess the efficacy of **ZK112993** in a hormone-dependent mouse mammary tumor model.

#### Materials:

- ZK112993 (Onapristone)
- Benzyl benzoate



- · Castor oil
- MXT(+) mammary tumor cells or tumor fragments
- Female mice (e.g., B6D2F1)
- Sterile syringes and needles (25-27 gauge)
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Animal Model:
  - Implant MXT(+) mammary tumor fragments subcutaneously into the flank of female mice.
  - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Preparation of ZK112993 Solution:
  - Prepare a stock solution by dissolving ZK112993 in benzyl benzoate.
  - For administration, dilute the stock solution with castor oil to the final desired concentration. A common ratio is 1:10 (v/v) of benzyl benzoate to castor oil.[2] The final volume for subcutaneous injection should be approximately 0.1 mL per 20g mouse.
- Dosing and Administration:
  - Divide mice into treatment and control groups.
  - Treatment Groups: Administer ZK112993 subcutaneously at doses ranging from 0.5 to 5 mg/kg body weight.[3] A common frequency is once daily.
  - Control Group: Administer the vehicle (benzyl benzoate and castor oil mixture)
     subcutaneously at the same volume and frequency as the treatment groups.
  - Continue treatment for a predefined period, for example, 6 weeks.







- Monitoring and Data Collection:
  - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
  - Monitor animal body weight and overall health status throughout the study.
  - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).





Click to download full resolution via product page

Experimental workflow for **ZK112993** in MXT(+) mouse mammary tumors.



# Protocol 2: Inhibition of NMU-Induced Rat Mammary Carcinoma

This protocol outlines the use of **ZK112993** in a chemically-induced rat mammary tumor model.

#### Materials:

- **ZK112993** (Onapristone)
- N-methyl-N-nitrosourea (NMU)
- Vehicle for ZK112993 (e.g., benzyl benzoate and castor oil)
- Female Sprague-Dawley rats
- · Sterile syringes and needles
- Calipers

#### Procedure:

- Tumor Induction:
  - Induce mammary tumors in female Sprague-Dawley rats by administering NMU. This is typically done via intravenous or intraperitoneal injection at a specific age (e.g., 50-60 days old).
  - Monitor the rats for tumor development by palpation.
- · Treatment Initiation:
  - Once tumors are established and have reached a measurable size, randomize the rats into treatment and control groups.
- Preparation of ZK112993 Solution:
  - Prepare the dosing solution as described in Protocol 1.



- · Dosing and Administration:
  - Treatment Groups: Administer ZK112993 subcutaneously at doses of 5 and 10 mg/kg body weight.[3]
  - Control Group: Administer the vehicle solution.
  - The administration is typically performed daily.
- Monitoring and Data Collection:
  - Measure tumor size with calipers weekly.
  - Monitor the number of tumors per rat.
  - Record animal body weight and monitor for any signs of toxicity.
  - At the study endpoint, collect tumors for further analysis.

# **Protocol 3: Human Tumor Xenografts in Nude Mice**

This protocol is for evaluating **ZK112993**'s effect on human progesterone receptor-positive (PR+) cancer cell lines grown as xenografts in immunodeficient mice.

#### Materials:

- **ZK112993** (Onapristone)
- PR+ human cancer cell line (e.g., T61 breast carcinoma)
- Immunodeficient mice (e.g., nude mice)
- Matrigel (optional, to improve tumor take rate)
- Vehicle for ZK112993
- Standard cell culture and animal handling equipment

#### Procedure:



- · Cell Culture and Implantation:
  - Culture the PR+ human cancer cells under standard conditions.
  - Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
  - Inject the cell suspension (e.g., 1-5 x 10<sup>6</sup> cells) subcutaneously into the flank of each nude mouse.
- Treatment:
  - Once tumors are established, randomize the mice into groups.
  - Prepare and administer ZK112993 as described previously. A dose of 10 mg/kg has been shown to be effective in this model.[3]
- Monitoring:
  - Monitor tumor growth, body weight, and animal health as described in the previous protocols.
  - The study duration will depend on the growth rate of the specific cell line.

# **Data Presentation**

The following tables summarize the quantitative data from preclinical studies using **ZK112993** in various animal models.

Table 1: **ZK112993** Efficacy in Mouse Mammary Tumor Models



| Animal<br>Model                       | Treatmen<br>t | Dose<br>(mg/kg)  | Administr<br>ation<br>Route | Duration         | Outcome                                          | Referenc<br>e |
|---------------------------------------|---------------|------------------|-----------------------------|------------------|--------------------------------------------------|---------------|
| MXT(+) Mammary Tumor (prevention )    | ZK112993      | 5                | Subcutane<br>ous            | 6 weeks          | 95% tumor<br>growth<br>inhibition                | [3]           |
| MXT(+) Mammary Tumor (establishe d)   | ZK112993      | 0.5, 1.0,<br>2.0 | Subcutane<br>ous            | Not<br>specified | Strong, dose- dependent tumor growth inhibition  | [3]           |
| T61 Human Mammary Carcinoma Xenograft | ZK112993      | 10               | Subcutane<br>ous            | Not<br>specified | Significant<br>retardation<br>of tumor<br>growth | [3]           |

Table 2: **ZK112993** Efficacy in Rat Mammary Tumor Models

| Animal<br>Model                         | Treatmen<br>t | Dose<br>(mg/kg) | Administr<br>ation<br>Route | Duration         | Outcome                                   | Referenc<br>e |
|-----------------------------------------|---------------|-----------------|-----------------------------|------------------|-------------------------------------------|---------------|
| NMU-<br>induced<br>Mammary<br>Carcinoma | ZK112993      | 5 and 10        | Subcutane<br>ous            | Not<br>specified | Dose-<br>dependent<br>tumor<br>inhibition | [3]           |

Table 3: ZK112993 in Other Animal Models



| Animal<br>Model                                                | Purpose of<br>Study    | Dose                   | Administrat<br>ion Route            | Key Finding                                                                                  | Reference |
|----------------------------------------------------------------|------------------------|------------------------|-------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Bonnet<br>Monkeys                                              | Contraceptio<br>n      | 2.5 and 5<br>mg/animal | Subcutaneou<br>s (every 3rd<br>day) | Prevention of pregnancy without significant disruption of the menstrual cycle in most cases. | [2]       |
| Nude Mice<br>with<br>Gastrointestin<br>al Cancer<br>Xenografts | Anti-tumor<br>Efficacy | Not specified          | Not specified                       | Inhibited estrogen- stimulated growth of some gastric and pancreatic tumors.                 | [4]       |

# **Safety and Toxicology**

Non-clinical in vitro and in vivo studies have been conducted to assess the safety profile of Onapristone. In liver-focused toxicology studies, no significant hepatotoxicities or lethalities were observed with dosing up to 30 mg/kg in animals dosed for 32 days.[1] However, in some early clinical trials, transient elevations in liver function tests were observed in a subset of patients.[5] Researchers using **ZK112993** in animal models should monitor for signs of toxicity, including changes in body weight, behavior, and, if possible, liver enzyme levels in longer-term studies.

## Conclusion

**ZK112993** (Onapristone) is a valuable tool for investigating the role of progesterone receptor signaling in preclinical cancer models. The protocols and data provided here offer a comprehensive guide for researchers to effectively design and execute experiments using this



potent PR antagonist. Careful attention to animal model selection, drug preparation, and dosing schedules is crucial for obtaining reproducible and meaningful results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onapristone (ZK 98.299): a potential antiprogestin for endometrial contraception PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-inhibiting potential of ZK 112.993, a new progesterone antagonist, in hormonesensitive, experimental rodent and human mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of onapristone, a progesterone antagonist, on the growth of human gastrointestinal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ZK112993
   (Onapristone) in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1684393#how-to-use-zk112993-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com